molecular formula C16H13ClF3NO3 B11511471 N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide

Cat. No.: B11511471
M. Wt: 359.73 g/mol
InChI Key: KSTUPMBQFYRFPW-UHFFFAOYSA-N
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Description

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide is a synthetic compound known for its unique chemical structure and properties. It features a trifluoromethyl group, which is often associated with enhanced biological activity and stability in pharmaceutical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2,6-dimethoxybenzoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. It targets histone acetyltransferases, altering chromatin structure and gene expression. This mechanism is crucial in its potential therapeutic applications, particularly in pain management and cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C16H13ClF3NO3

Molecular Weight

359.73 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C16H13ClF3NO3/c1-23-12-4-3-5-13(24-2)14(12)15(22)21-9-6-7-11(17)10(8-9)16(18,19)20/h3-8H,1-2H3,(H,21,22)

InChI Key

KSTUPMBQFYRFPW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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